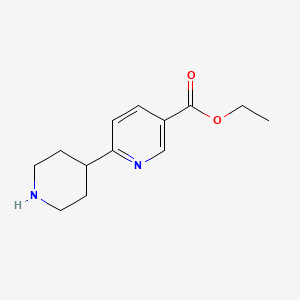

Ethyl 6-(piperidin-4-YL)nicotinate

描述

Ethyl 6-(piperidin-4-yl)nicotinate is a heterocyclic compound featuring a nicotinate core substituted at the 6-position with a piperidin-4-yl group. This structure combines the pyridine ring’s electronic properties with the conformational flexibility of the piperidine moiety, making it a versatile intermediate in medicinal chemistry. It is frequently synthesized via nucleophilic substitution reactions, where a chloro-substituted nicotinate precursor reacts with piperidin-4-yl derivatives under reflux conditions (e.g., THF/EtOH or acetonitrile with triethylamine) .

The compound’s pharmacological relevance stems from its structural similarity to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, as demonstrated in studies where analogs showed dual inhibitory activity .

属性

IUPAC Name |

ethyl 6-piperidin-4-ylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-3-4-12(15-9-11)10-5-7-14-8-6-10/h3-4,9-10,14H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXHAFSBKMMSHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(piperidin-4-yl)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the piperidine moiety. One common method involves the reaction of ethyl nicotinate with piperidine under appropriate conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or rhodium may be employed to optimize the reaction conditions and achieve high purity of the final product.

化学反应分析

Types of Reactions

Ethyl 6-(piperidin-4-yl)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and halogenated piperidine compounds.

科学研究应用

Ethyl 6-(piperidin-4-yl)nicotinate is a chemical compound with the molecular formula and a molecular weight of 234.29 g/mol . It contains a piperidine ring attached to a pyridine ring, which is further functionalized with an ethyl ester .

Chemical Information

The compound has the following identifiers :

- IUPAC Name : ethyl 6-piperidin-4-ylpyridine-3-carboxylate

- InChI : InChI=1S/C13H18N2O2/c1-2-17-13(16)11-3-4-12(15-9-11)10-5-7-14-8-6-10/h3-4,9-10,14H,2,5-8H2,1H3

- InChIKey : CAXHAFSBKMMSHG-UHFFFAOYSA-N

- SMILES : CCOC(=O)C1=CN=C(C=C1)C2CCNCC2

Computed Properties

Some computed properties of this compound are :

- XLogP3-AA : 1.2

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 4

- Rotatable Bond Count : 4

- Exact Mass : 234.136827821 Da

Potential Applications

While the provided search results do not offer explicit applications for this compound, they do suggest contexts in which similar compounds are used, which may imply potential research directions:

- Anti-fibrotic drug development : Pyrimidine derivatives have shown potential in medicinal chemistry for a wide range of pharmacological activities . For instance, novel 2-(Pyridin-2-yl) pyrimidine derivatives have been studied for their anti-fibrosis activity .

- P2Y12 receptor inhibition : Ethyl 6-(4-((benzylsulfonyl) carbamoyl) piperidin-1-yl)-5-cyano-2-methylnicotinate, a related nicotinate compound, is identified as a non-nucleotide antagonist of the P2Y12 receptor . P2Y12 receptor inhibitors are significant in antithrombotic treatment .

- Radiotracer development : Novel fluorine-18 labeled small-molecule radiotracers are being explored for imaging purposes .

作用机制

The mechanism of action of Ethyl 6-(piperidin-4-yl)nicotinate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release nicotinic acid, which has known biological effects, including vasodilation and anti-inflammatory properties.

相似化合物的比较

Structural Analogs and Substituent Effects

Ethyl 6-(piperidin-4-yl)nicotinate belongs to a broader class of substituted nicotinates. Key analogs and their distinguishing features are summarized below:

Key Observations:

- Piperidine Substitution : The benzyl-piperidine analog (compound 15) in exhibits enhanced AChE/BChE inhibition compared to the parent compound, likely due to increased steric bulk and π-π interactions from the benzyl group .

- Electron-Withdrawing Groups : Trifluoromethyl substituents () improve metabolic stability but may reduce solubility .

- Functional Group Diversity : The pentose-modified analog () shows divergent bioactivity (anticancer vs. cholinesterase inhibition), highlighting the impact of polar hydroxyl groups on target selectivity .

Pharmacological and Physicochemical Properties

AChE/BChE Inhibition:

This compound derivatives with benzyl-piperidine substituents (e.g., compound 15) demonstrated potent dual AChE/BChE inhibition (IC₅₀: 0.1–1.2 µM), outperforming simpler analogs lacking aromatic or bulky groups . This suggests that lipophilic substituents enhance binding to cholinesterase hydrophobic pockets.

Solubility and Bioavailability:

- The pentose-bearing analog () exhibits improved solubility due to hydroxyl groups but reduced membrane permeability .

生物活性

Ethyl 6-(piperidin-4-YL)nicotinate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from nicotinic acid, featuring a piperidine moiety that may enhance its biological properties. The synthesis typically involves the reaction of nicotinic acid derivatives with piperidine under specific conditions to yield the target compound. The structural formula can be represented as follows:

Pharmacological Effects

- Antimicrobial Activity : Compounds containing the pyridine nucleus, such as this compound, have shown promising antimicrobial properties. Studies suggest that modifications to the pyridine structure can enhance antibacterial and antifungal activities against various pathogens, including Escherichia coli and Candida albicans .

- Antitumor Activity : Research indicates that certain derivatives of nicotinic acid exhibit cytotoxic effects on cancer cell lines. This compound may possess similar properties, potentially acting through mechanisms such as cell cycle arrest and apoptosis induction .

- Anti-fibrotic Properties : Recent findings highlight the anti-fibrotic effects of related compounds, which inhibit collagen synthesis in hepatic stellate cells. This suggests that this compound could be explored for therapeutic applications in fibrotic diseases .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors involved in cellular signaling pathways.

- Enzyme Inhibition : It has been suggested that similar compounds inhibit enzymes like collagen prolyl-4-hydroxylase, which plays a crucial role in collagen biosynthesis .

Study on Antimicrobial Activity

A study conducted by Brycki et al. demonstrated that derivatives of pyridine compounds exhibited significant antimicrobial activity against a range of bacteria and fungi. This compound was included in this investigation, showing effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa .

Evaluation of Antitumor Effects

In a preclinical evaluation, this compound was tested against various cancer cell lines. The results indicated a dose-dependent cytotoxic effect, with IC50 values comparable to established chemotherapeutics .

Anti-fibrotic Activity Assessment

Research assessing the anti-fibrotic potential of related compounds revealed that they significantly reduced collagen expression in vitro. This compound's mechanism likely involves modulation of TGF-β signaling pathways, which are critical in fibrosis development .

Table 1: Biological Activities of this compound

| Activity Type | Test Organism/Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 25 | |

| Antimicrobial | C. albicans | 30 | |

| Antitumor | HeLa Cells | 15 | |

| Anti-fibrotic | HSC-T6 Cells | 20 |

| Mechanism | Description |

|---|---|

| Receptor Modulation | Interaction with nicotinic receptors |

| Enzyme Inhibition | Inhibition of collagen prolyl-4-hydroxylase |

| Signaling Pathway Modulation | Alteration of TGF-β signaling pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。